molecular formula C14H18N2O B4686507 1-[3-(4-Ethylphenoxy)propyl]imidazole

1-[3-(4-Ethylphenoxy)propyl]imidazole

Cat. No.: B4686507
M. Wt: 230.31 g/mol
InChI Key: DUJSJXQAPZMABU-UHFFFAOYSA-N
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Description

1-[3-(4-Ethylphenoxy)propyl]imidazole is a synthetic organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a propyl chain substituted with a 4-ethylphenoxy group, making it a unique derivative of imidazole. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 1-[3-(4-Ethylphenoxy)propyl]imidazole can be achieved through several methods. Common synthetic routes include:

    Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.

    Wallach Synthesis: This involves the cyclization of N-substituted glycine derivatives.

    Dehydrogenation of Imidazolines: This method involves the oxidation of imidazolines to form imidazoles.

    From Alpha Halo-Ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.

    Marckwald Synthesis: This involves the reaction of alpha halo-ketones with formamide.

Industrial production methods often involve the alkylation of imidazole or imidazolyl sodium with 3-(4-ethylphenoxy)propyl halides under controlled conditions .

Chemical Reactions Analysis

1-[3-(4-Ethylphenoxy)propyl]imidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[3-(4-Ethylphenoxy)propyl]imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-Ethylphenoxy)propyl]imidazole involves its interaction with specific molecular targets and pathways. Imidazole derivatives are known to inhibit certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-[3-(4-Ethylphenoxy)propyl]imidazole can be compared with other similar compounds, such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Enviroxime: An antiviral agent.

    Astemizole: Another antihistaminic agent.

    Omeprazole: An antiulcer agent.

These compounds share the imidazole core structure but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound.

Properties

IUPAC Name

1-[3-(4-ethylphenoxy)propyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-2-13-4-6-14(7-5-13)17-11-3-9-16-10-8-15-12-16/h4-8,10,12H,2-3,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJSJXQAPZMABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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